molecular formula C12H7ClF2O B6381088 2-Chloro-5-(2,6-difluorophenyl)phenol, 95% CAS No. 1261902-25-3

2-Chloro-5-(2,6-difluorophenyl)phenol, 95%

Cat. No. B6381088
CAS RN: 1261902-25-3
M. Wt: 240.63 g/mol
InChI Key: UCFXKLYDTVLCQH-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,6-difluorophenyl)phenol, 95% (also known as 2,6-difluorophenol) is a colorless to pale yellow crystalline solid that is widely used in scientific research. It is a phenolic compound with a chlorinated phenyl group and two fluorine atoms in the para position. It is a versatile compound that is used in various applications, such as synthesis, catalysis, and analysis. 2,6-difluorophenol is a valuable reagent in the synthesis of various compounds and has been used in the synthesis of various drugs, polymers materials, and other compounds.

Scientific Research Applications

2,6-difluorophenol has many applications in scientific research. It has been used to synthesize a variety of compounds, such as drugs, polymers materials, and other compounds. It has also been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions. In addition, 2,6-difluorophenol has been used in the synthesis of various fluorescent dyes and in the analysis of small molecules.

Mechanism of Action

2,6-difluorophenol is a versatile compound that can be used in various applications. In organic synthesis, it acts as an electrophile and is used to form carbon-carbon bonds. It can also be used as a catalyst in various organic reactions, such as the Michael addition, the aldol condensation, and the Mannich reaction.
Biochemical and Physiological Effects
2,6-difluorophenol is a versatile compound that can be used in various applications. In biochemical and physiological research, it has been used as a fluorescent probe to study the structure and function of proteins, DNA, and other biomolecules. It has also been used to study the structure and function of enzymes and to measure enzyme activity.

Advantages and Limitations for Lab Experiments

2,6-difluorophenol is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and can be used in a variety of applications. It is also relatively non-toxic, making it safe to use in the lab. However, it is not very stable and can degrade quickly when exposed to light or air.

Future Directions

2,6-difluorophenol has many potential future applications. It can be used in the synthesis of various compounds, such as drugs, polymers materials, and other compounds. It can also be used in the synthesis of various fluorescent dyes and as a catalyst in organic reactions. In addition, it can be used in biochemical and physiological research to study the structure and function of proteins, DNA, and other biomolecules. It can also be used to measure enzyme activity and to study the structure and function of enzymes. Finally, it can be used to develop new analytical techniques for small molecules.

Synthesis Methods

2,6-difluorophenol can be synthesized by several methods. The most common method is the reaction of 2-chlorophenol with 2,6-difluorobenzene in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA). This reaction produces a mixture of 2-chloro-5-(2,6-difluorophenyl)phenol and 2-chloro-5-(2,6-difluorophenyl)-1-phenol, which can be separated by column chromatography.

properties

IUPAC Name

2-chloro-5-(2,6-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFXKLYDTVLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685938
Record name 4-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,6-difluorophenyl)phenol

CAS RN

1261902-25-3
Record name 4-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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